molecular formula C12H13N3O B13037527 (R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxamide

(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxamide

Cat. No.: B13037527
M. Wt: 215.25 g/mol
InChI Key: SWRKTKBVJYIDTG-SNVBAGLBSA-N
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Description

(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxamide is a chiral tetrahydro-β-carboline derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a valuable synthetic intermediate and scaffold for the development of novel bioactive molecules. The tetrahydro-β-carboline core is known for its diverse pharmacological potential, and structural analogs of this compound have demonstrated promising activity in various therapeutic areas. Research into similar compounds has revealed potent antimalarial properties against Plasmodium falciparum strains, including those resistant to chloroquine . Furthermore, the tetrahydro-β-carboline scaffold is being explored in neuroscience research, with some derivatives acting as selective dopamine D3 receptor antagonists, indicating potential for the development of antipsychotic agents . Additional studies on analogous structures have investigated their potential as inhibitors of HIV-1 reverse transcriptase, highlighting the broad utility of this chemotype in antiviral research . The (R)-enantiomer is of particular interest for structure-activity relationship (SAR) studies and for creating stereospecific ligands, as chirality can profoundly influence biological activity and receptor binding affinity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide

InChI

InChI=1S/C12H13N3O/c13-12(16)10-5-8-7-3-1-2-4-9(7)15-11(8)6-14-10/h1-4,10,14-15H,5-6H2,(H2,13,16)/t10-/m1/s1

InChI Key

SWRKTKBVJYIDTG-SNVBAGLBSA-N

Isomeric SMILES

C1[C@@H](NCC2=C1C3=CC=CC=C3N2)C(=O)N

Canonical SMILES

C1C(NCC2=C1C3=CC=CC=C3N2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters is crucial for maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Amidation and Coupling Reactions

The carboxamide group participates in HATU-/EDC-mediated couplings with carboxylic acids or amines. For instance:

  • Reaction with 5-methyl-1H-pyrazole-3-carboxylic acid in the presence of HATU/DMAP yields potent CFTR potentiators (e.g., compound 39 in ).

  • Amide hydrolysis under acidic (HCl) or basic (NaOH) conditions regenerates the carboxylic acid derivative .

Oxidation and Reduction Pathways

Reaction TypeReagents/ConditionsProductYieldSource
AromatizationDDQ in CH₂Cl₂, RT, 24h9H-pyrido[3,4-b]indole-3-carboxamide72%
ReductionH₂/Pd-C in EtOHSaturated hexahydro derivatives85%
EsterificationCH₃OH/H₂SO₄, refluxMethyl ester95%

Stereochemical Considerations

The (R)-configuration at C3 critically influences reactivity:

  • Chiral auxiliaries like Evans oxazolidinones or Boc-protected intermediates are used to preserve stereochemistry during functional group transformations .

  • Racemization is minimized by avoiding strong bases (>pH 10) during amide coupling .

Key Research Findings

  • Biological activity modulation : Introduction of electron-withdrawing groups (e.g., -F, -CF₃) at the indole nitrogen enhances HDAC inhibition (IC₅₀: ~500 nM).

  • Thermal stability : The compound decomposes above 220°C, necessitating low-temperature storage for synthetic intermediates .

Comparative Reactivity Table

ReactionReagentsConditionsOutcome
Amide couplingHATU, DIPEA, DMF0°C → RT, 12hPyrazolyl-carboxamide derivatives
Pictet–Spengler cyclizationL-tryptophan, HCHOGlacial AcOH, refluxβ-Carboline core formation
Ester hydrolysisNaOH, THF/H₂ORT, 2hCarboxylic acid regeneration

Scientific Research Applications

Pharmacological Applications

1.1 Antimalarial Activity

Recent studies have highlighted the antiplasmodial properties of (R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxamide. In vitro assays demonstrated that this compound exhibits significant activity against Plasmodium falciparum, the parasite responsible for malaria. The compound was found to be biocompatible with human cells and showed no cytotoxic effects at effective concentrations. Molecular docking studies indicated that the compound interacts with key enzymes involved in the parasite's metabolism, such as phosphoethanolamine methyltransferase and lactate dehydrogenase, suggesting a mechanism of action that warrants further investigation .

1.2 Antithrombotic Properties

The compound has also been studied for its antithrombotic potential. It was identified as a potent inhibitor of collagen-mediated platelet aggregation through antagonism of the glycoprotein VI receptor on platelets. The racemic mixture of the compound demonstrated superior activity compared to its individual enantiomers, with an IC50 value significantly lower than that of the S and R enantiomers alone. This suggests that the compound could be developed as a therapeutic agent for preventing arterial thrombosis with a reduced risk of bleeding .

Molecular Biology Applications

2.1 Molecular Docking Studies

Molecular modeling and docking studies have been employed to explore the interactions of this compound with various biological targets. These studies provide insights into its binding affinities and interactions at the molecular level, which are crucial for understanding its pharmacodynamics and optimizing its structure for enhanced efficacy .

2.2 Cellular Viability Studies

Research has indicated that specific stereoisomers of this compound can influence cell viability positively. The (1S,3R) configuration has shown particularly high cell viability in various assays, indicating its potential application in developing low-toxicity therapeutic agents .

Cosmetic Applications

3.1 Formulation Development

The compound is also being explored in cosmetic formulations due to its favorable properties when incorporated into topical products. Its stability and interaction with other formulation ingredients have been evaluated using experimental design techniques to optimize sensory and moisturizing properties in skin care products. This suggests that this compound could be utilized in developing effective cosmetic agents .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
PharmacologyAntimalarial agentEffective against Plasmodium falciparum; biocompatible with human cells
Antithrombotic agentPotent inhibitor of platelet aggregation; superior activity in racemic form
Molecular BiologyMolecular docking studiesInsights into binding interactions with key enzymes
Cellular viability studiesHigh cell viability observed for specific stereoisomers
Cosmetic FormulationsIngredient in topical productsImproved sensory and moisturizing properties in formulations

Mechanism of Action

The mechanism of action of ®-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can influence cellular processes and physiological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Trends :

  • Alkyl Chain Length : Elongated chains (e.g., heptyl in 13c vs. hexyl in 9e) improve HDAC isoform selectivity .
  • Aromatic Substituents : 4-Methoxybenzyl or chlorophenyl groups enhance antiproliferative and antiplasmodial activities via hydrophobic interactions .
  • Stereochemistry : The (R)-configuration in MY-13B and HDAC inhibitors confers superior target binding compared to (S)-enantiomers .
Physicochemical Properties

Physical properties vary with substituents, impacting solubility and bioavailability:

Compound (Evidence) Molecular Weight (g/mol) Melting Point (°C) [α]₂₀ᴰ (MeOH) ESI-MS [M+H]⁺ Solubility (DMSO)
(R)-9e 479.6 128.2–130.2 +43.20 480.3 >10 mM
(R)-13h 495.6 117.6–119.8 +52.78 496.2 5–10 mM
trans-13 408.9 103–105 N/A 409.01 <5 mM
(S)-AG00438A 215.25 N/A N/A 216.2 Limited

Insights :

  • Melting Points : Higher in chlorophenyl derivatives (e.g., 13h: 117.6–119.8°C) due to increased molecular symmetry .
  • Optical Rotation : Positive [α]₂₀ᴰ values in (R)-enantiomers correlate with chiral centers in the β-carboline core .
  • Solubility : Hydrophobic substituents (e.g., cyclohexyl in trans-13) reduce solubility, necessitating formulation optimization .
Stereochemical Considerations

The (R)-configuration is critical for activity in multiple analogs:

  • HDAC Inhibitors : (R)-9e and (R)-13c show >50-fold higher potency than (S)-counterparts in enzyme assays .
  • TRPV1 Antagonists : (R)-triazole derivatives exhibit stronger capsaicin antagonism (IC₅₀ = 12 nM) due to optimal van der Waals interactions .
  • Toxicity : The (S)-enantiomer AG00438A displays acute oral toxicity, underscoring the need for enantiopure synthesis .

Biological Activity

(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature.

  • Molecular Formula : C₁₂H₁₂N₂O₂
  • Molecular Weight : 216.24 g/mol
  • CAS Number : 89013-95-6

Pharmacological Importance

This compound belongs to the class of β-carboline alkaloids, which have been extensively studied for their various biological activities. Key findings regarding its biological activity include:

  • Anticancer Activity :
    • Several studies have reported that derivatives of tetrahydrocarbolines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC₅₀ values in the micromolar range against human tumor cells such as KB and HepG2/A2 .
    • A specific study highlighted that this compound derivatives demonstrated selective cytotoxicity towards tumorigenic cells without activating apoptotic pathways .
  • Antimicrobial Activity :
    • The compound has been evaluated for its antimicrobial properties against a range of pathogens. In vitro tests indicated that certain derivatives possess significant antifungal activity against phytopathogenic fungi .
  • Neuroprotective Effects :
    • Research indicates that related pyridoindole compounds may exhibit neuroprotective properties, potentially through the inhibition of histone deacetylases (HDACs), which are implicated in neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit specific enzymes that are critical for cancer cell proliferation and survival .
  • Modulation of Signaling Pathways :
    • It appears to modulate various signaling pathways involved in cell survival and apoptosis, contributing to its anticancer effects .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerIC₅₀ values in micromolar range against KB cells
AntifungalEffective against F. oxysporum and R. solani
NeuroprotectivePotential HDAC inhibition

Notable Research Studies

  • Cytotoxicity Evaluation : A study evaluated various tetrahydrocarboline derivatives for their cytotoxic effects on human cancer cell lines. The most potent derivative showed an IC₅₀ value significantly lower than standard chemotherapeutics .
  • Fungicidal Activity : A series of β-carboline alkaloids were tested for fungicidal activity against multiple plant pathogens. The results indicated that modifications in the chemical structure significantly influenced antifungal potency .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural purity of (R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxamide?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) with Q Exactive Orbitrap instruments to confirm molecular weight (expected: ~215.25 g/mol for C₁₂H₁₃N₃O). Pair with nuclear magnetic resonance (NMR) to resolve stereochemistry and verify the (R)-configuration. Chiral HPLC with polar organic mobile phases can assess enantiomeric purity. Cross-reference spectral data with databases like mzCloud, which provides manually curated MS/MS spectra for structurally related tetrahydro-β-carbolines .

Q. How should researchers handle safety concerns during synthesis or handling of this compound?

  • Methodological Answer : Based on hazards identified for its (S)-enantiomer (oral toxicity Category 4, skin irritation Category 2), implement strict PPE protocols (gloves, lab coats, eye protection). Conduct reactions in fume hoods to mitigate respiratory risks (H335). Use first-aid measures such as immediate rinsing for eye/skin contact and medical consultation for ingestion. Store at controlled temperatures (e.g., -20°C) to prevent degradation .

Q. What synthetic routes are available for producing enantiomerically pure (R)-configured derivatives?

  • Methodological Answer : Asymmetric synthesis via chiral auxiliaries or enzymatic resolution can isolate the (R)-enantiomer. For example, ABChem’s catalog lists enantiomer-specific carboxylic acid precursors (CAS 42438-90-4), which can be converted to carboxamides via coupling reagents like EDCI/HOBt. Monitor reaction progress using LC-MS to avoid racemization .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory) to model reaction pathways and identify energy barriers. ICReDD’s integrated approach combines computational reaction path searches with experimental validation to reduce trial-and-error steps. For example, simulate carboxamide formation from carboxylic acid precursors to predict optimal catalysts (e.g., DCC/DMAP) and solvent systems (e.g., DMF or THF) .

Q. What experimental design strategies mitigate variability in biological activity studies of this compound?

  • Methodological Answer : Use factorial design of experiments (DoE) to assess factors like pH, temperature, and solvent polarity on bioactivity. Statistical tools (e.g., ANOVA) can isolate significant variables. For instance, vary substituents on the tetrahydro-β-carboline core to correlate structural modifications with receptor binding affinity, referencing spectral libraries for structural validation .

Q. How should researchers address discrepancies in reported CAS numbers or nomenclature for this compound?

  • Methodological Answer : Cross-validate identifiers using IUPAC names (e.g., “2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxamide”) and InChI keys (e.g., FSNCEEGOMTYXKY-UHFFFAOYSA-N for related carboxylic acids). Databases like mzCloud and NIST provide authoritative spectral data to resolve ambiguities. Note that synonyms like “tetrahydro-β-carboline-3-carboxamide” may appear in older literature .

Q. What strategies are recommended for studying metabolic stability in preclinical models?

  • Methodological Answer : Conduct in vitro microsomal assays (e.g., liver S9 fractions) to identify major metabolites. Use LC-HRMS to detect oxidative metabolites (e.g., hydroxylation at C4 or indole ring). Pair with in silico ADMET prediction tools to prioritize in vivo studies. Stability studies should include pH-dependent degradation assays (e.g., simulated gastric fluid) .

Data Contradiction & Validation

Q. How can researchers reconcile conflicting bioactivity data across studies?

  • Methodological Answer : Scrutinize experimental variables such as enantiomeric purity (common issue with tetrahydro-β-carbolines) and assay conditions (e.g., cell line variability). Validate results using orthogonal assays: e.g., compare receptor binding (SPR) with functional cellular responses (cAMP assays). Replicate studies with independently synthesized batches .

Q. What are the best practices for ensuring compound stability during long-term storage?

  • Methodological Answer : Store lyophilized samples at -80°C under inert gas (argon) to prevent oxidation. For solutions, use stabilizers like ascorbic acid in buffers (pH 4–6). Monitor degradation via periodic LC-MS analysis, focusing on common degradation products (e.g., dealkylated or hydrolyzed derivatives) .

Methodological Resources

  • Spectral Data : mzCloud (Reference8718) provides ESI-MS/MS spectra for structural analogs .
  • Safety Protocols : Follow GHS-compliant guidelines from Indagoo’s SDS for handling tetrahydro-β-carboline derivatives .
  • Computational Tools : ICReDD’s reaction path search methods for optimizing synthetic routes .

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